1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid

HT-PEMFC Proton conductivity Phosphoric acid doping

1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid (CAS 134960-68-2; synonym: 1,1,3-trimethyl-3-phenylindan-4′,5-dicarboxylic acid) is a phenylindane dicarboxylic acid (PIDA) monomer. It features a rigid, bent indane core substituted with three methyl groups and a phenyl ring, providing a distinctive structural motif versus linear aromatic diacids.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
Cat. No. B12985948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C1C=CC(=C2C(=O)O)C(=O)O)(C)C3=CC=CC=C3)C
InChIInChI=1S/C20H20O4/c1-19(2)11-20(3,12-7-5-4-6-8-12)16-14(19)10-9-13(17(21)22)15(16)18(23)24/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24)
InChIKeyMSWMMXSNEVDUKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic Acid: A Phenylindane Diacid Monomer for High-Performance Polymer Procurement


1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid (CAS 134960-68-2; synonym: 1,1,3-trimethyl-3-phenylindan-4′,5-dicarboxylic acid) is a phenylindane dicarboxylic acid (PIDA) monomer [1]. It features a rigid, bent indane core substituted with three methyl groups and a phenyl ring, providing a distinctive structural motif versus linear aromatic diacids. The compound is primarily utilized as a diacid monomer in condensation polymerizations, most notably for the synthesis of polybenzimidazoles (PBIs) targeted at high-temperature proton-exchange membrane fuel cells (HT-PEMFCs) [1][2]. Its structural rigidity and non-linear geometry differentiate it from conventional aromatic dicarboxylic acids such as isophthalic acid or terephthalic acid, directly influencing polymer chain packing, solubility, and thermal-mechanical properties.

Why Generic Aromatic Diacids Cannot Replace 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic Acid in High-Temperature PEMFC Membranes


Substituting this phenylindane diacid with conventional linear aromatic diacids (e.g., isophthalic acid) fundamentally alters critical polymer properties. The rigid, bent phenylindane moiety disrupts inter-chain hydrogen bonding and π–π stacking that render standard meta-PBI nearly intractable, resulting in markedly improved solubility in polar aprotic solvents [1]. This solubility gain enables solution-casting membrane fabrication, a significant processing advantage. The structural difference also modifies phosphoric acid doping behavior and proton conductivity, meaning that simply swapping monomers yields a membrane with divergent water uptake, dimensional stability, and ultimately, in-situ fuel cell power output [1]. Generic substitution therefore compromises both processability and end-use performance, making the procurement of the specific PIDA monomer essential for achieving the targeted balance of properties validated in the literature.

Head-to-Head Quantitative Evidence: 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic Acid-Based PBI vs. Conventional meta-PBI


Proton Conductivity: Phenylindane-PBI Matches Commercial meta-PBI at 180 °C Under Anhydrous Conditions

In a direct head-to-head comparison under identical conditions (180 °C, anhydrous, phosphoric acid-doped), membranes fabricated from phenylindane-PBI—synthesized from 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid—achieved a maximum proton conductivity of 0.061 S cm⁻¹ at a phosphoric acid doping level of 10.0 PA/RU [1]. This value aligns with the performance of the industry-standard meta-PBI benchmark tested in parallel, demonstrating that the phenylindane-PBI membrane can deliver conductivity equivalent to the commercial incumbent while simultaneously offering a substantial solubility advantage [1].

HT-PEMFC Proton conductivity Phosphoric acid doping

Polymer Solubility: Phenylindane-PBI Dissolves Readily in Polar Aprotic Solvents, Overcoming a Critical meta-PBI Processing Barrier

The introduction of the rigid, bent phenylindane moiety into the PBI backbone dramatically enhances solubility. While conventional meta-PBI suffers from poor processability due to strong intermolecular hydrogen bonding and π–π stacking, the phenylindane-PBI synthesized from the target diacid readily dissolves in polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methylpyrrolidone (NMP), and N,N-dimethylformamide (DMF) [1]. This improved solubility is documented qualitatively in the paper and represents a class-level advantage for PIDA-based polymers over linear aromatic diacid-based analogues.

Polymer solubility Processability Membrane fabrication

Fuel Cell Power Density: Phenylindane-PBI Membrane Delivers 360 mW cm⁻² Peak Power at 180 °C without External Humidification

When tested in a membrane electrode assembly (MEA) under realistic operating conditions (180 °C, H₂/air, ambient pressure, no external humidification), the phosphoric acid-doped phenylindane-PBI membrane achieved a peak power density of 360 mW cm⁻² [1]. This performance was benchmarked directly against a meta-PBI MEA fabricated and tested under an identical protocol, and the two polymers exhibited comparable power output, confirming that the phenylindane-based membrane does not sacrifice in-situ fuel cell performance.

Fuel cell performance Power density HT-PEMFC

Polymer Intrinsic Viscosity: High Molecular Weight Phenylindane-PBI (IV = 1.00 dL g⁻¹) Achievable via Optimized PPA Polymerization

Optimization of the polyphosphoric acid (PPA) solution polymerization using 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid as the diacid monomer yielded phenylindane-PBI with an inherent viscosity (IV) of 1.00 dL g⁻¹ [1]. This IV is on par with the meta-PBI control synthesized under analogous PPA conditions (similar IV reported), indicating that the phenylindane diacid is a competent monomer for achieving sufficiently high molecular weight for mechanically robust membrane fabrication.

Polymer molecular weight Inherent viscosity Polyphosphoric acid polymerization

Thermal Stability: Phenylindane-PBI Exhibits Slightly Lower Decomposition Temperature than meta-PBI, Still Adequate for HT-PEMFC Operation

Thermogravimetric analysis (TGA) under nitrogen atmosphere revealed that the thermal stability of phenylindane-PBI is slightly lower than that of the meta-PBI analogue [1]. The paper notes this difference but confirms that the onset decomposition temperature of the phenylindane-PBI remains well above the fuel cell operating temperature (180 °C), ensuring functional stability under device-relevant conditions. Exact decomposition temperatures are not provided in the accessible snippet.

Thermal stability TGA Polymer degradation

Optimal Application Scenarios for 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic Acid Based on Quantitative Evidence


High-Temperature PEMFC Membrane Fabrication Requiring Solution Processability

When proton-exchange membrane manufacturing demands solution-casting from polar aprotic solvents (DMAc, NMP, DMF), this phenylindane diacid is the preferred monomer. Its incorporation yields a PBI that dissolves readily at room temperature—a stark contrast to meta-PBI, which suffers from limited solubility due to strong inter-chain hydrogen bonding [1]. This property is critical for roll-to-roll doctor-blade coating, enabling cost-effective, large-area membrane production for HT-PEMFC stacks.

Anhydrous Proton Conductor Membrane Development for 150–200 °C Fuel Cell Operation

The target diacid enables fabrication of phosphoric acid-doped membranes that achieve a peak power density of 360 mW cm⁻² at 180 °C without external humidification, matching the performance of the industry-standard meta-PBI [1]. Developers seeking to eliminate complex humidification subsystems while maintaining competitive power output should procure this monomer for PBI synthesis, as the resulting membrane delivers comparable in-situ performance with superior processability.

Polybenzimidazole Polymer Research Requiring Structural Diversity via Modified Backbone Chemistry

For academic or industrial researchers exploring structure–property relationships in PBI polymers, this phenylindane diacid monomer provides a validated route to systematically alter backbone rigidity, inter-chain spacing, and solvent compatibility without deviating from the established PPA polymerization protocol [1][2]. The monomer has been successfully demonstrated at high molecular weight (IV = 1.00 dL g⁻¹) and delivers a polymer that is fully characterized against the meta-PBI benchmark, making it a reliable building block for comparative polymer science.

Development of Transparent, High-Heat Thermoplastic Polyesters and Polycarbonates (PIDA Platform)

Patent literature identifies phenylindane dicarboxylic acid (PIDA) monomers, including this specific compound, as candidates for producing polycarbonates and polyesters with high transparency, good melt stability, and low color [2]. While quantitative optical and thermal data for the specific monomer are not provided in the patent snippets, the monomer's structural features—rigid, bulky, and non-linear—predict high glass transition temperatures and reduced crystallinity, making it suitable for optical-grade thermoplastic procurement where bisphenol-A alternatives are sought.

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